Tin(IV) iodide

Description

Properties

IUPAC Name |

tetraiodostannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYLOWPSRZOFX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnI4, I4Sn | |

| Record name | tin(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064876 | |

| Record name | Tin iodide (SnI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-47-8 | |

| Record name | Tin iodide (SnI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannic iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin iodide (SnI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

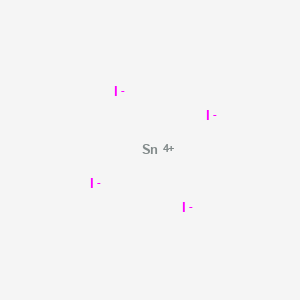

Tin(IV) iodide chemical formula and structure

An In-depth Technical Guide to Tin(IV) Iodide

Introduction

This compound, also known as stannic iodide or tin tetraiodide, is an inorganic compound with the chemical formula SnI₄.[1][2] It is a bright orange-red crystalline solid that is notable for its molecular, covalent nature rather than being an ionic salt.[1] This compound is a precursor in various chemical syntheses and has applications in materials science. This guide provides a comprehensive overview of its chemical formula, molecular and crystal structure, physicochemical properties, synthesis protocols, and key applications relevant to researchers in chemistry and materials science.

Chemical Formula and Nomenclature

The chemical formula for this compound is SnI₄ . It is systematically named using IUPAC nomenclature, where "Tin(IV)" indicates that the tin atom is in the +4 oxidation state, and "iodide" refers to the iodine anions. It is also commonly referred to as stannic iodide.[1][2]

Physicochemical Properties

This compound is a solid at room temperature and is soluble in many nonpolar organic solvents such as benzene, chloroform, and carbon disulfide, but it readily decomposes in water.[1][2][3] Its properties are characteristic of a molecular compound with relatively weak intermolecular forces.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | SnI₄ | [1][2] |

| Molar Mass | 626.33 g/mol | [2] |

| Appearance | Bright orange-red crystalline solid or powder | [1][3] |

| Melting Point | 143-144 °C | [1][3] |

| Boiling Point | 348-364 °C | [1][3] |

| Density | 4.46-4.56 g/cm³ at 25 °C | [1][2] |

| Crystal Structure | Cubic | [2] |

| Solubility | Soluble in benzene, chloroform, carbon disulfide, ether, alcohol | [1][2] |

| Water Solubility | Decomposes (hydrolyzes) | [1][3] |

| Refractive Index (n_D) | 2.106 | [2][3] |

Molecular and Crystal Structure

This compound consists of discrete, tetrahedral SnI₄ molecules, where a central tin atom is covalently bonded to four iodine atoms.[2] These molecules crystallize in a cubic crystal system with the space group Pa-3 (No. 205).[2] The structure can be visualized as a cubic close packing of iodine atoms, with tin atoms occupying one-eighth of the tetrahedral holes.[2]

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Cubic | [2] |

| Space Group | Pa-3 (No. 205) | [2][4][5] |

| Lattice Parameter (a) | 12.26 Å (experimental) 12.62 - 13.358 Å (calculated) | [2][4][6] |

| Formula Units (Z) | 8 | [2] |

| Sn-I Bond Length | 2.69 - 2.71 Å | [5] |

| Coordination Geometry | Tetrahedral | [5] |

Key Chemical Reactions

5.1 Hydrolysis SnI₄ is sensitive to moisture and undergoes hydrolysis in water to form hydrous tin(IV) oxide (stannic acid) and hydroiodic acid.[1][3] SnI₄ + 2H₂O → SnO₂ + 4HI

5.2 Lewis Acid-Base Reactions In the presence of excess iodide ions, such as in a hydroiodic acid solution, SnI₄ acts as a Lewis acid to form the hexaiodostannate(IV) anion.[2][7] SnI₄ + 2I⁻ → [SnI₆]²⁻

Experimental Protocols

6.1 Synthesis of this compound via Direct Reaction

The most common laboratory-scale synthesis involves the direct redox reaction between metallic tin and elemental iodine.[8] The following protocol is adapted from established procedures.[8][9][10]

Materials and Equipment:

-

Tin metal (powder or fine granules), excess is recommended[1]

-

Iodine crystals

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) as solvent[11]

-

Round-bottom flask (100-250 mL)

-

Reflux condenser

-

Heating mantle or hot plate with a stirrer

-

Glass funnel with cotton plug or Hirsch funnel for filtration

-

Beaker for crystallization

-

Rotary evaporator (optional, for solvent removal)

Procedure:

-

Reaction Setup: In a fume hood, place tin metal (e.g., 3.3 g, ~27.8 mmol) and iodine (e.g., 10.0 g, ~39.4 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.[10] An excess of tin ensures that all iodine reacts, simplifying purification.[1]

-

Solvent Addition: Add the solvent (e.g., 100 mL of dichloromethane) to the flask through the top of the reflux condenser.[10]

-

Reflux: Gently heat the mixture to a mild reflux while stirring. The purple color of the iodine in the solution will gradually fade as it reacts with the tin to form SnI₄. The solution will turn orange-brown.[8] Continue the reflux for approximately 30-40 minutes, or until the violet color of iodine vapor is no longer visible in the condenser.[9]

-

Filtration: While the solution is still warm, quickly filter it through a glass funnel with a cotton plug or a pre-warmed Büchner funnel to separate the solution from the unreacted excess tin.[10] Rapid filtration is necessary to prevent the product from crystallizing prematurely in the funnel.

-

Crystallization: Collect the hot filtrate in a beaker. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the crystallization of the orange SnI₄ product.[10]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent. The product can be dried in a vacuum desiccator.

-

Characterization: The product can be characterized by its melting point (143-144 °C) and spectroscopic methods.[1][8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Observation | References |

| ¹¹⁹Sn NMR | Chemical shift (δ) observed for SnI₄ in DMSO-d₆. | [12] |

| Raman Spectroscopy | Characteristic vibrational modes for the Sn-I bonds are observed between 10-250 cm⁻¹. | [13] |

| Infrared (IR) Spectroscopy | Absorption in the infrared region is noted to be very weak. | [11] |

| ¹¹⁹Sn Mössbauer | Used to study the chemical environment and oxidation state of tin in its compounds. | [14] |

Applications

This compound serves as a versatile reagent and precursor in several fields.

-

Chemical Synthesis: It is used as a reagent in various organic synthesis pathways.[15]

-

Materials Science: It acts as a precursor for the preparation of tin-based materials, including tin(IV) oxide (SnO₂) and tin(II) oxide (SnO).[3]

-

Perovskite Solar Cells: SnI₄ is used in the fabrication of tin-based perovskite solar cells, which are being researched as lead-free alternatives in photovoltaics.

-

Analytical Chemistry: It functions as a reagent for specific tests and quantitative analyses.[15]

While some tin compounds have been investigated for biological applications, and SnI₄ is noted to have bactericidal effects, there is currently limited literature on its direct application in drug development.[11] Its primary relevance to the field would be as a reagent for synthesizing complex organotin molecules that may possess pharmaceutical properties.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mp-23182: SnI4 (cubic, Pa-3, 205) [legacy.materialsproject.org]

- 5. Materials Data on SnI4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Tin(IV)_iodide [bionity.com]

- 8. scribd.com [scribd.com]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. youtube.com [youtube.com]

- 11. guidechem.com [guidechem.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

Stannic Iodide: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of stannic iodide (tin(IV) iodide), a compound of interest to researchers, scientists, and professionals in chemical synthesis and material science. This document details its chemical and physical properties, experimental protocols for its synthesis, and explores the broader context of tin compounds in potential therapeutic applications.

Core Properties of Stannic Iodide

Stannic iodide, also known as tin tetraiodide, is an inorganic compound with the chemical formula SnI₄. It is a bright orange to red crystalline solid.[1] Key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 7790-47-8 |

| Molecular Weight | 626.33 g/mol |

| Molecular Formula | I₄Sn |

| Appearance | Orange to red crystalline powder |

| Melting Point | 144 °C |

| Boiling Point | 364 °C |

| Density | 4.47 g/mL at 25 °C |

| Solubility | Soluble in alcohol, benzene, chloroform, ether, and carbon disulfide. Decomposes in water. |

Synthesis of Stannic Iodide: Experimental Protocols

The synthesis of stannic iodide can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: Direct Reaction of Tin and Iodine

This method involves the direct reaction of metallic tin with elemental iodine.[1]

Materials:

-

Tin metal (powder or granules)

-

Iodine crystals

-

Carbon tetrachloride (or dichloromethane (B109758) as a safer alternative)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a dry round-bottom flask, add 1.12 g of tin particles, 4.0 g of iodine, and 75 mL of carbon tetrachloride.

-

Attach a reflux condenser to the flask.

-

Gently heat the mixture. The reaction will initiate, and the solution will begin to boil.

-

Continue the reaction under reflux until the violet color of the iodine vapor is no longer visible in the condenser.

-

Allow the solution to cool, which will cause the stannic iodide to crystallize.

-

The crude product can be purified by recrystallization from anhydrous chloroform.

Method 2: Reaction of Tin(IV) Oxide with Hydroiodic Acid

An alternative synthesis route involves the reaction of tin(IV) oxide with hydroiodic acid.[1]

Materials:

-

Tin(IV) oxide (SnO₂)

-

Hydroiodic acid (HI)

-

Beaker

-

Hot plate

-

Filtration apparatus

Procedure:

-

In a beaker, suspend tin(IV) oxide in an excess of concentrated hydroiodic acid.

-

Gently heat the mixture on a hot plate with stirring to facilitate the reaction.

-

Continue heating until the reaction is complete, indicated by the dissolution of the tin(IV) oxide and the formation of a colored solution.

-

Cool the solution to allow for the precipitation of stannic iodide.

-

Collect the solid product by filtration and wash with a small amount of cold, anhydrous solvent.

-

Dry the product under vacuum.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of stannic iodide.

Applications in Research and Development

Stannic iodide is a versatile reagent with applications in various fields of chemical research.

-

Organic Synthesis: It is utilized as a catalyst and reagent in a range of organic transformations.[1]

-

Analytical Chemistry: It serves as an analytical reagent in specific chemical analyses.

-

Material Science: Stannic iodide is a precursor for the preparation of tin-based materials, including tin oxides.[2] It has also gained attention in the field of perovskite solar cells, where it can influence the electronic properties and stability of these materials.

Broader Context: Tin Compounds in Drug Development

While stannic iodide itself is not currently a focus of drug development, other tin compounds, particularly organotin(IV) complexes, have been investigated for their potential as anti-cancer agents.[3][4] These compounds have demonstrated significant cytotoxicity against various cancer cell lines, in some cases exceeding the in vitro activity of the established chemotherapy drug cisplatin.[3]

The proposed mechanism of action for some of these tin-based compounds involves the induction of apoptosis (programmed cell death) in cancer cells.[3] This is often achieved through the generation of DNA damage, which can activate tumor suppressor pathways, such as the p53 pathway.[3][5]

The following diagram illustrates a generalized signaling pathway for the anti-cancer activity of some organotin(IV) compounds.

It is important to note that the toxicity of tin compounds is a significant consideration, and research is ongoing to develop complexes with improved therapeutic indices.[6][7]

Safety and Handling

Stannic iodide is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[8] It is also harmful if swallowed or inhaled.[9] Due to its reactivity with water, it should be stored in a dry, inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, ultra dry, 99.998% (metals basis) 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. corpuspublishers.com [corpuspublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [Tin compounds in pharmacy and nutrition] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stannic iodide | I4Sn | CID 24631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. chembk.com [chembk.com]

Physical properties of Tin(IV) iodide crystals

An In-depth Technical Guide on the Physical Properties of Tin(IV) Iodide Crystals

Introduction

This compound, also known as stannic iodide (SnI₄), is an inorganic compound featuring tin in the +4 oxidation state.[1] It exists as a bright orange-red crystalline solid and is a tetrahedral molecule.[2] This compound is of interest to researchers for its applications in organic synthesis, as a precursor for perovskite solar cells, and in electroplating.[1][3] this compound is a covalent compound, which is reflected in its volatility and solubility in nonpolar solvents.[1][4] It is sensitive to moisture and readily hydrolyzes in water.[1][5]

Physical and Crystallographic Properties of this compound

The physical and crystallographic properties of this compound are summarized in the table below, providing a comprehensive overview of its key characteristics.

| Property | Value |

| Chemical Formula | SnI₄ |

| Molar Mass | 626.33 g/mol |

| Appearance | Red-orange crystalline solid |

| Melting Point | 143-144 °C |

| Boiling Point | 340-364.5 °C |

| Density | 4.46 - 4.56 g/cm³ at 25 °C |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Lattice Parameter (a) | 12.26 - 13.358 Å |

| Sn-I Bond Length | Approximately 2.69 - 2.71 Å |

| Refractive Index | 2.106 |

| Solubility | Soluble in benzene, chloroform, carbon disulfide, ether, and alcohol.[1][6] It decomposes in water.[1][6] |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound is the direct reaction of metallic tin with iodine.[1][5][7]

Materials:

-

Tin (Sn) metal, powder or granular

-

Iodine (I₂) crystals

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine stoichiometric amounts of tin metal and iodine.[1] It is often advantageous to use a slight excess of tin to ensure all the iodine reacts.[4]

-

Add anhydrous dichloromethane to the flask to serve as a solvent.

-

Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the disappearance of the violet iodine vapor.[8]

-

Continue refluxing until the solution becomes a clear orange-red, indicating the consumption of iodine.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The resulting product can be purified by filtration to remove any unreacted tin, followed by rotary evaporation of the solvent to yield the crystalline this compound.[7]

Determination of Melting Point

The melting point of this compound crystals can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the purified this compound crystals is placed into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For pure this compound, this is expected to be in the range of 143-144 °C.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization of this compound

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

A Comprehensive Technical Guide to the Solubility of Tin(IV) Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Tin(IV) iodide (SnI₄), also known as stannic iodide, in a variety of organic solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in diverse fields, including chemical synthesis, materials science, and pharmaceutical research. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

This compound is a bright orange crystalline solid that is known to be soluble in many nonpolar organic solvents.[1] It is a tetrahedral molecule and its solubility is influenced by the principle of "like dissolves like," where nonpolar solutes tend to dissolve in nonpolar solvents.[2] However, it is sensitive to moisture and hydrolyzes in water.[1]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents. The data has been compiled from various scientific sources to provide a comparative overview.

Table 1: Solubility of this compound in Select Organic Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 g of solution) |

| Benzene (B151609) | 20.2 | 12.65 |

| Carbon Tetrachloride | 22.4 | 5.25 |

| Carbon Tetrachloride | 50.0 | 12.5 |

| Trichloromethane | 28.0 | Value not specified |

Data compiled from You-iggy, which references "Solubilities of Inorganic and Organic Compounds" by Atherton Seidell (1919).[3]

Table 2: Molar Solubility of this compound in Non-Polar Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility (mol fraction, x₂) |

| Cyclohexane | 30 | Data not available in abstract |

| Cyclohexane | 55 | Data not available in abstract |

| Carbon Tetrachloride | 30 | Data not available in abstract |

| Carbon Tetrachloride | 55 | Data not available in abstract |

| Benzene | 30 | Data not available in abstract |

| Benzene | 55 | Data not available in abstract |

| Dioxane | 30 | Data not available in abstract |

| Dioxane | 55 | Data not available in abstract |

Note: A 1969 study in the Canadian Journal of Chemistry investigated the solubility of this compound in cyclohexane, carbon tetrachloride, benzene, and dioxane at temperatures between 30 and 55 °C.[4][5] While the presence of quantitative data is confirmed, the specific values were not available in the immediate search results. Researchers are encouraged to consult the original publication for detailed figures.

The solubility of this compound is noted to increase in the order of benzene < toluene (B28343) < xylene, which is attributed to the increasing strength of the complex formed as the basicity of the aromatic ring increases with the addition of methyl groups.[2]

Experimental Protocols for Solubility Determination

While the specific experimental protocols used to generate the historical data above are not exhaustively detailed in the available literature, a standard and reliable methodology for determining the solubility of an inorganic compound like this compound in an organic solvent can be constructed based on established laboratory practices. The following protocol outlines the gravimetric method, a common and accurate approach.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight caps

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture, which can cause hydrolysis of the this compound.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be in constant contact with the excess solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish or watch glass. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The boiling point of the solvent and the thermal stability of SnI₄ should be considered when setting the oven temperature. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial tare mass of the empty dish.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as:

-

g of SnI₄ / 100 g of solvent

-

g of SnI₄ / 100 mL of solvent

-

mol of SnI₄ / kg of solvent (molality)

-

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility in an organic solvent.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature : Seidell, Atherton, 1878- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

Unraveling the Crystalline Landscape of Tin(IV) Iodide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of tin(IV) iodide (SnI₄), a compound of significant interest in various fields of chemical research and materials science. This document is intended for researchers, scientists, and drug development professionals seeking detailed structural information and experimental protocols related to this inorganic compound. While the terms "alpha (α)" and "beta (β)" are not conventionally used in the existing literature to distinguish polymorphs of this compound, this guide will detail the two known cubic crystal structures documented for this material.

Introduction to the Crystal Structures of this compound

This compound, also known as stannic iodide, is a bright orange solid at standard conditions.[1] It is a tetrahedral molecule that crystallizes in a cubic system.[1] The most commonly reported and experimentally verified crystal structure possesses the space group Pa-3. A second, less common cubic structure with the space group P-43m is also documented, primarily in computational materials databases. This guide will present the crystallographic data for both structures to facilitate a comparative analysis.

Crystallographic Data

The quantitative crystallographic data for the two known cubic structures of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for this compound (Space Group: Pa-3)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Space Group Number | 205 |

| Lattice Parameter (a) | 12.26 Å[2] |

| Formula Units per Unit Cell (Z) | 8[2] |

| Sn-I Bond Length | ~2.69 Å[1][3] |

| Coordination Geometry of Sn | Tetrahedral[3] |

Table 2: Crystallographic Data for this compound (Space Group: P-43m)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | P-43m |

| Space Group Number | 215 |

| Lattice Parameter (a) | 6.36 Å |

| Formula Units per Unit Cell (Z) | 1 |

| Sn-I Bond Length | ~2.69 Å |

| Coordination Geometry of Sn | Tetrahedral |

Experimental Protocols

The synthesis of this compound is typically achieved through the direct reaction of elemental tin and iodine. The resulting product is the commonly observed cubic form with the space group Pa-3. Specific protocols to selectively synthesize the P-43m structure are not well-documented in the literature.

General Synthesis of this compound (Pa-3)

Materials:

-

Tin (Sn), powder or granules

-

Iodine (I₂), crystals

-

Toluene (or other nonpolar solvent such as dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine elemental tin and iodine in a stoichiometric ratio (Sn + 2I₂ → SnI₄).

-

Add a suitable nonpolar solvent, such as toluene, to the flask.

-

Gently heat the mixture to initiate the reaction. The reaction is exothermic and may become self-sustaining.

-

Continue heating under reflux until the characteristic purple vapor of iodine is no longer visible, and the solution turns a red-brown color.

-

Filter the hot solution to remove any unreacted tin.

-

Allow the filtrate to cool, which will cause the bright orange crystals of this compound to precipitate.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The crystals can be further purified by recrystallization.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using techniques such as melting point determination (literature value: 143-144 °C), X-ray diffraction (XRD) to confirm the crystal structure, and elemental analysis.[1]

Structural Relationship

The two documented crystal structures of this compound are both cubic and feature tetrahedrally coordinated tin atoms. The primary difference lies in the symmetry and packing of the SnI₄ molecules within the crystal lattice, as defined by their respective space groups. The Pa-3 structure is the more complex of the two, with a larger unit cell containing eight formula units. The P-43m structure represents a simpler arrangement with only one formula unit per unit cell.

Caption: Relationship between the two documented cubic crystal structures of this compound.

Conclusion

This technical guide has detailed the known crystal structures of this compound, providing comprehensive crystallographic data and a standardized synthesis protocol. While the "alpha" and "beta" nomenclature is not established for SnI₄, the existence of two distinct cubic polymorphs offers avenues for further research into their phase relationship and the specific conditions that may favor the formation of the less common P-43m structure. The information presented herein serves as a valuable resource for scientists and researchers working with this important inorganic compound.

References

Synthesis of Tin(IV) Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tin(IV) iodide (SnI₄) from its elemental constituents, tin (Sn) and iodine (I₂). This compound is a versatile covalent compound with applications in organic synthesis and as a precursor for various organotin compounds.[1][2] This document details the underlying chemical principles, experimental procedures, and purification methods, presenting quantitative data in a clear, tabular format.

Chemical Principles

The synthesis of this compound is a direct combination reaction, specifically a redox reaction. Elemental tin is oxidized from its 0 oxidation state to +4, while iodine is reduced from 0 to -1.[3] The balanced chemical equation for this reaction is:

Sn + 2I₂ → SnI₄ [4]

This reaction is typically carried out in the presence of a non-aqueous solvent, as this compound is susceptible to hydrolysis.[2][5] The choice of solvent is crucial; it must dissolve iodine and the this compound product but not react with them.[6] Commonly used solvents include toluene (B28343), methylene (B1212753) chloride (dichloromethane), and carbon tetrachloride.[4][6][7] The reaction is exothermic but often requires initial heating to overcome the activation energy.[6][8]

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies adapted from scientific literature.

Protocol 1: Synthesis in Toluene

This protocol is a common method for the laboratory-scale synthesis of this compound.

Materials:

-

Tin metal (granules or powder): 1.0 g

-

Iodine crystals: 2.5 g

-

Toluene: 10 mL

Equipment:

-

50-mL Erlenmeyer flask

-

Watch glass

-

Hot plate

-

Filter paper and stemless funnel

-

50-mL beaker

-

Ice water bath

Procedure:

-

Weigh approximately 1.0 g of tin and 2.5 g of iodine and place them in a 50-mL Erlenmeyer flask.

-

Under a fume hood, add 10 mL of toluene to the flask.

-

Cover the flask with a watch glass and gently heat the mixture on a hot plate at a medium setting.

-

Continuously swirl the flask until the purple vapor of iodine is no longer visible, and the solution turns a red-brown color.[6] The reaction is exothermic, so if the solution begins to boil vigorously, reduce the heat.[6]

-

Filter the hot solution through a filter paper in a stemless funnel, collecting the filtrate in a clean, dry 50-mL beaker. This step removes any unreacted tin.

-

Allow the filtrate to cool to room temperature, then place it in an ice water bath to facilitate the crystallization of the this compound product.[6]

-

Collect the orange-red crystals by filtration.

Protocol 2: Microscale Synthesis in Methylene Chloride

This method is suitable for smaller-scale preparations and utilizes reflux conditions.

Materials:

-

Tin powder: 119 mg (1.00 mmol)

-

Iodine crystals: 475 mg (1.87 mmol)

-

Methylene chloride (Dichloromethane): 7.0 mL

Equipment:

-

10-mL round-bottom flask with a stir bar

-

Reflux condenser

-

Hot plate

-

Pasteur pipet

-

Glass wool

-

Small glass funnel

-

10-mL Erlenmeyer flask

-

Hirsch funnel and suction filtration apparatus

-

Ice-water bath

Procedure:

-

In a 10-mL round-bottom flask containing a stir bar, combine 119 mg of tin and 475 mg of iodine.

-

Set up a reflux apparatus in a fume hood and add 6.0 mL of methylene chloride through the condenser.

-

Gently heat the mixture to maintain a mild reflux for approximately 30-40 minutes, or until the violet color of iodine vapor is no longer visible in the condenser.[4]

-

Rapidly filter the warm solution through a loose plug of glass wool in a pre-warmed small glass funnel to remove unreacted tin, collecting the filtrate in a 10-mL Erlenmeyer flask.[4]

-

Rinse the reaction flask with an additional 1 mL of warm methylene chloride and pass it through the filter.

-

Concentrate the filtrate to approximately 2 mL by gentle heating on a warm hot plate.

-

Cool the concentrated solution in an ice-water bath to induce crystallization.

-

Collect the resulting orange-red crystals of this compound by suction filtration using a Hirsch funnel.[4]

-

Wash the crystals with two 0.5-mL portions of cold methylene chloride and allow them to air dry.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molar Mass of Sn | 118.71 g/mol | N/A |

| Molar Mass of I₂ | 253.81 g/mol | N/A |

| Molar Mass of SnI₄ | 626.33 g/mol | N/A |

| Melting Point | 144-145.75 °C | [2][6] |

| Boiling Point | 364.5 °C | [2] |

| Appearance | Orange-red cubic crystals | [2] |

| Reactant | Protocol 1 | Protocol 2 | Protocol 3 (Video Ref) |

| Tin (Sn) | ~1.0 g | 119 mg | 3.3 g |

| Iodine (I₂) | ~2.5 g | 475 mg | 13 g |

| Solvent | Toluene | Methylene Chloride | Methylene Chloride |

| Solvent Volume | 10 mL | 7 mL | 165 mL |

| Reported Yield | Not specified | Not specified | 73% (11.43 g) |

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the straightforward reaction pathway for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for SnI₄ synthesis.

Purification and Characterization

Purification of the crude this compound product is essential to remove unreacted starting materials and any byproducts, such as Tin(II) iodide (SnI₂).[4]

-

Filtration: As detailed in the protocols, hot filtration is a critical step to remove excess, unreacted tin, which is insoluble in the common organic solvents used.[6]

-

Recrystallization: This is a powerful technique for purifying the solid product. The principle relies on the higher solubility of this compound in a given solvent at elevated temperatures and lower solubility at cooler temperatures.[8] By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool, purer crystals of this compound will form, leaving impurities behind in the solution.[8] Solvents like anhydrous chloroform (B151607) can be used for recrystallization.[9]

-

Characterization: The purity of the synthesized this compound can be assessed by determining its melting point. A sharp melting point range close to the literature value (144-145.75 °C) is indicative of high purity.[2][6] Impurities will typically cause a depression and broadening of the melting point range.[8]

Safety Considerations

-

Iodine: Iodine is corrosive and toxic. Avoid inhalation of its vapors and contact with skin.[10]

-

Solvents: The organic solvents used in this synthesis (toluene, methylene chloride, carbon tetrachloride) are hazardous. They are flammable and/or toxic and should be handled in a well-ventilated fume hood. Methylene chloride is a suspected carcinogen.[4]

-

Exothermic Reaction: The reaction between tin and iodine is exothermic. Care must be taken to control the reaction temperature to avoid uncontrolled boiling of the solvent.[6]

This guide provides a comprehensive overview of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scribd.com [scribd.com]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. Synthesis [wiredchemist.com]

- 7. reddit.com [reddit.com]

- 8. studylib.net [studylib.net]

- 9. This compound | 7790-47-8 [chemicalbook.com]

- 10. Science made alive: Chemistry/Experiments [woelen.homescience.net]

Tin(IV) iodide reaction with water and moisture sensitivity

An In-Depth Technical Guide to the Reaction of Tin(IV) Iodide with Water and its Moisture Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as stannic iodide (SnI₄), is a bright orange, crystalline solid.[1][2] It is a covalent compound, distinguishing it from many other metal halides.[1] This property contributes to its relatively low melting and boiling points and its solubility in nonpolar organic solvents.[1][2] A critical characteristic of this compound for laboratory and industrial applications is its pronounced sensitivity to moisture. The compound readily reacts with water in a process known as hydrolysis, leading to its decomposition.[1][2][3] This guide provides a comprehensive overview of the reaction of this compound with water, its general moisture sensitivity, and protocols for its handling and synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for safe handling and storage.

| Property | Value |

| Chemical Formula | SnI₄ |

| Molar Mass | 626.33 g/mol |

| Appearance | Red-orange crystalline solid |

| Melting Point | 143-144 °C |

| Boiling Point | 348-364 °C |

| Density | 4.47 g/mL at 25 °C |

| Solubility | Soluble in alcohol, benzene, carbon disulfide, chloroform, and ether. Decomposes in water. |

| Crystal Structure | Cubic |

Reaction with Water: Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to form hydrous tin(IV) oxide and hydroiodic acid.[1][3] This reaction is irreversible and occurs rapidly, often within minutes of exposure to water.[1]

The overall chemical equation for the hydrolysis of this compound is:

SnI₄(s) + 2H₂O(l) → SnO₂(s) + 4HI(aq) [3][6][7]

The tin(IV) oxide (SnO₂) formed is often described as "hydrous tin(IV) oxide" or "stannic acid," and it typically appears as a white, turbid, or gelatinous precipitate.[1][8]

Reaction Pathway

The hydrolysis of this compound can be represented as a direct reaction with water, leading to the formation of the primary products.

Moisture and Air Sensitivity

Due to its rapid hydrolysis, this compound is classified as a moisture-sensitive compound.[4] Exposure to atmospheric humidity is sufficient to initiate decomposition, making it essential to handle and store the compound under anhydrous conditions, typically in a dry, inert atmosphere such as nitrogen or argon.[4]

In the context of materials science, particularly in the study of tin-based perovskite solar cells, the moisture-induced degradation of tin compounds is a critical area of research. The hydrolysis of this compound is a key step in a cyclic degradation mechanism where the hydroiodic acid produced can be further oxidized by air, leading to the formation of iodine, which can further degrade the perovskite material.[9][10]

Factors in Ambient Degradation

The degradation of this compound in an ambient environment is a multi-faceted process involving both moisture and atmospheric oxygen.

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from the direct reaction of tin metal and iodine.

Materials:

-

Tin metal (powder or foil)

-

Iodine (crystalline)

-

Dichloromethane (B109758) (or another suitable nonpolar solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or hot plate

-

Stir bar and magnetic stirrer

-

Apparatus for filtration (e.g., Büchner funnel and flask)

Procedure:

-

In a well-ventilated fume hood, add tin metal and iodine to a round-bottom flask equipped with a stir bar.

-

Add dichloromethane to the flask to dissolve the iodine.

-

Attach a reflux condenser to the flask.

-

Gently heat the mixture to reflux while stirring. The reaction is complete when the characteristic purple color of iodine vapor is no longer visible in the condenser.

-

Allow the mixture to cool to room temperature. The this compound will precipitate as an orange solid.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum to remove any residual solvent.

Qualitative Observation of Hydrolysis

This simple procedure can be used to visually demonstrate the hydrolysis of this compound.

Materials:

-

A small amount of this compound

-

A test tube or beaker

-

Deionized water

-

A pH indicator strip

Procedure:

-

Place a small spatula-tip amount of this compound into a test tube.

-

Carefully add a few milliliters of deionized water.

-

Observe the immediate formation of a white/turbid precipitate (hydrous tin(IV) oxide).

-

Test the resulting solution with a pH indicator strip to confirm the formation of an acidic solution (hydroiodic acid).

Handling and Storage

Due to its moisture sensitivity, strict adherence to proper handling and storage procedures is crucial.

-

Handling: All manipulations of this compound should be performed in a controlled, inert atmosphere, such as a glovebox or under a stream of dry nitrogen or argon.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably within a desiccator or a glovebox. The container should be flushed with an inert gas before sealing.

Quantitative Data

| Parameter | Value |

| Melting Point | 143-144 °C |

| Boiling Point | 348-364 °C |

| Density | 4.47 g/mL at 25 °C |

Safety Information

This compound and its hydrolysis products present several hazards:

-

This compound: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Hydroiodic Acid: A strong acid that is corrosive and can cause severe burns upon contact.

-

Hydrous Tin(IV) Oxide: Generally considered to be of low toxicity.

Always consult the Safety Data Sheet (SDS) for detailed safety information and handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a highly moisture-sensitive compound that undergoes rapid and irreversible hydrolysis to form hydrous tin(IV) oxide and hydroiodic acid. This reactivity necessitates careful handling and storage in anhydrous, inert conditions. While detailed quantitative kinetic data on its hydrolysis is not widely published, the qualitative understanding of this reaction is crucial for its application in research and industry, particularly in fields where moisture sensitivity is a critical factor, such as in the development of advanced materials.

References

- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Colourful Chemistry of Canning – Part 3 | Chemical Education Xchange [chemedx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Data of Stannic Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for stannic iodide (SnI₄). The information is curated for professionals in research, science, and drug development who require precise and reliable data for modeling, synthesis, and analysis. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes.

Physicochemical and Thermochemical Properties

Stannic iodide, also known as tin(IV) iodide, is an inorganic compound with the formula SnI₄. It presents as a bright orange-red crystalline solid.[1] It is a molecular compound, exhibiting covalent bonding, which results in a relatively low melting point and solubility in nonpolar organic solvents such as benzene, chloroform, and carbon disulfide.[2][3] However, it decomposes in the presence of water.[2]

Table 1: Physical and Thermochemical Data for Stannic Iodide

| Property | Value | Source(s) |

| Molecular Formula | SnI₄ | [2] |

| Molar Mass | 626.33 g/mol | [1] |

| Melting Point | 143-144.5 °C | [1][3] |

| Boiling Point | 340-364 °C | [1][2] |

| Density | 4.46-4.47 g/cm³ at 25 °C | [1] |

| Standard Enthalpy of Formation (ΔHᵦ°) | -143.9 kJ/mol | |

| Heat of Fusion | ~4250 cal/mol (~17.78 kJ/mol) | |

| Vapor Pressure | High at 180 °C | [2] |

| Refractive Index | 2.106 | [2] |

| Appearance | Orange-red cubic crystals | [2] |

| Solubility | Soluble in benzene, chloroform, carbon disulfide, ether, alcohol. Decomposes in water. | [2] |

Experimental Protocols

Detailed methodologies for the determination of thermochemical data are crucial for the replication and verification of results. Below are protocols for the synthesis of stannic iodide and general methods for the determination of its key physical properties.

2.1. Synthesis of Stannic Iodide

The primary method for synthesizing stannic iodide is the direct reaction of metallic tin with iodine.[4] A common procedure involves the use of a non-polar solvent to facilitate the reaction and subsequent purification.

Experimental Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine powdered tin metal and crystalline iodine in a stoichiometric ratio (Sn + 2I₂ → SnI₄). An excess of tin can be used to ensure all iodine reacts.[5]

-

Solvent Addition: Add a suitable non-polar solvent, such as dichloromethane (B109758) or carbon disulfide, to the flask.[5] The solvent aids in the dissolution of iodine and the product, stannic iodide.

-

Reaction Under Reflux: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the characteristic violet color of iodine vapor.[1] The solution will turn orange-red upon completion.

-

Filtration: Once the reaction is complete, hot filter the solution to remove any unreacted tin. This step should be performed quickly to prevent premature crystallization of the product in the filter funnel.[6]

-

Crystallization: Allow the filtrate to cool to room temperature, and then further cool in an ice bath to maximize the crystallization of stannic iodide.

-

Isolation and Drying: Collect the orange-red crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities. Dry the purified stannic iodide, preferably under vacuum, to remove any residual solvent.[7]

2.2. Determination of Melting Point

The melting point of stannic iodide can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Experimental Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of finely powdered, dry stannic iodide is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes the circulation of the oil, ensuring uniform heating.

-

Observation: The temperature at which the solid begins to melt and the temperature at which the last crystal disappears are recorded as the melting point range. For a pure substance, this range should be narrow.

2.3. Determination of Boiling Point

The boiling point can be determined by distillation or the reflux method.

Experimental Procedure (Distillation Method):

-

Apparatus Setup: A distillation apparatus is assembled with the stannic iodide in the distilling flask, along with boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The flask is heated to bring the stannic iodide to a boil.

-

Observation: The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2.4. Determination of Density

The density of solid stannic iodide can be determined using a pycnometer.

Experimental Procedure:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.

-

Mass of Pycnometer with Sample: A known mass of stannic iodide is added to the pycnometer, and it is weighed again.

-

Mass with Non-reacting Liquid: A liquid of known density in which stannic iodide is insoluble (e.g., a saturated hydrocarbon) is added to the pycnometer, filling it completely. The pycnometer is then reweighed.

-

Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same non-reacting liquid and weighed.

-

Calculation: The volume of the stannic iodide can be determined from the mass and density of the displaced liquid. The density of the stannic iodide is then calculated by dividing its mass by its determined volume.

2.5. Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for measuring the vapor pressure of solids with low volatility.

Experimental Procedure:

-

Sample Placement: A small amount of stannic iodide is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the temperature, the molar mass of the sample, and the area of the orifice using the Knudsen equation.

Visualizations

3.1. Synthesis of Stannic Iodide Workflow

Caption: Workflow for the synthesis of stannic iodide.

3.2. Hydrolysis of Stannic Iodide

Stannic iodide readily hydrolyzes in the presence of water to form tin(IV) oxide (stannic oxide) and hydroiodic acid.[5]

Caption: Hydrolysis reaction of stannic iodide.

3.3. Experimental Setup for Vapor Pressure Measurement

A simplified schematic of a Knudsen effusion setup for vapor pressure determination.

Caption: Knudsen effusion setup for vapor pressure measurement.

References

Tin(IV) Iodide: A Comprehensive Technical Guide to its Band Gap and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) iodide, also known as stannic iodide (SnI₄), is a bright orange, crystalline solid with growing interest in various scientific and technological fields. Its unique electronic structure and semiconducting properties make it a candidate for applications in optoelectronics and as a precursor in the synthesis of novel materials, including perovskite solar cells. This in-depth technical guide provides a comprehensive overview of the core electronic properties of SnI₄, with a focus on its band gap. The information is presented with clarity and detail to support researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Core Electronic and Physical Properties

This compound is a molecular compound with a tetrahedral geometry, crystallizing in a cubic system with the space group Pa-3.[1][2] This structure gives rise to its distinct electronic characteristics. A summary of its key physical and electronic properties is presented in Table 1.

Table 1: Summary of Physical and Electronic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | SnI₄ | [1] |

| Molar Mass | 626.33 g/mol | [1] |

| Appearance | Bright orange-red crystalline solid | [1] |

| Crystal Structure | Cubic, Pa-3 | [1][2] |

| Band Gap (Computational) | ~2.06 eV (Direct) | [3] |

| Band Gap (Experimental, Thin Film) | 1.7 - 2.7 eV | [1] |

| Resistivity (Thin Film) | 3.1 × 10⁵ Ω cm | [1] |

| Melting Point | 143-144 °C | [1] |

| Boiling Point | 364 °C | [1] |

| Density | 4.47 g/cm³ at 25 °C | [1] |

Band Gap and Optical Properties

The band gap is a critical parameter that defines the electronic and optical properties of a semiconductor. For this compound, both theoretical calculations and experimental measurements have been employed to determine this value.

Theoretical Calculations

Computational studies based on Density Functional Theory (DFT) consistently predict a direct band gap for SnI₄. The calculated values are generally in the range of 2.03 to 2.06 eV.[3][4] The direct nature of the band gap suggests that SnI₄ can efficiently absorb and emit light, making it a material of interest for optoelectronic applications.

Experimental Determination

Experimentally, the band gap of SnI₄ has been determined for thin films. These studies show a wider range of values, from 1.7 to 2.7 eV.[1] This variation can be attributed to factors such as film thickness, crystallinity, and the presence of impurities or defects. The optical bandgap is typically determined from UV-Vis absorption or diffuse reflectance spectroscopy using a Tauc plot analysis.

Synthesis and Material Preparation

The electronic properties of this compound are highly dependent on its purity and crystalline quality. Several methods can be employed for its synthesis.

Direct Reaction of Tin and Iodine

A common laboratory-scale synthesis involves the direct reaction of metallic tin with elemental iodine in a suitable solvent, such as dichloromethane (B109758) or carbon disulfide.[5][6] The reaction can be represented as:

Sn + 2I₂ → SnI₄

The product is then typically purified by refluxing and rotary evaporation.[5]

Synthesis of Thin Films

For electronic device applications, SnI₄ is often prepared as a thin film. A novel low-cost method involves the rapid iodization of tin sulfide (B99878) (SnS) thin films at a relatively low temperature in an atmospheric environment.[1] This anionic replacement method allows for the formation of crystalline SnI₄ thin films.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the electronic properties of this compound.

Synthesis of this compound Powder

Objective: To synthesize crystalline this compound.

Materials:

-

Tin metal (powder or foil)

-

Iodine crystals

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine stoichiometric amounts of tin metal and iodine crystals.

-

Add anhydrous dichloromethane to the flask to act as a solvent.

-

Assemble a reflux apparatus and heat the mixture gently using a heating mantle.

-

Continue the reflux until the characteristic violet color of iodine vapor is no longer visible in the condenser.

-

After cooling, the solution is filtered to remove any unreacted tin.

-

The solvent is removed from the filtrate using a rotary evaporator to yield the orange-red crystalline product of SnI₄.

-

The product can be further purified by recrystallization.

Band Gap Determination using UV-Vis Spectroscopy and Tauc Plot

Objective: To determine the optical band gap of SnI₄.

Materials:

-

Synthesized SnI₄ (powder or thin film)

-

UV-Vis-NIR Spectrophotometer with a diffuse reflectance accessory (for powders) or a standard sample holder (for thin films)

-

Integrating sphere (for powders)

-

Suitable solvent for preparing a dilute solution (e.g., acetonitrile) if measuring in transmission mode.

Procedure:

-

Sample Preparation:

-

Powder: A sufficient amount of SnI₄ powder is loaded into a sample holder for the diffuse reflectance accessory.

-

Thin Film: The SnI₄ thin film on a transparent substrate is placed in the spectrophotometer's sample holder.

-

Solution: A dilute solution of SnI₄ in a suitable transparent solvent is prepared.

-

-

Data Acquisition:

-

Obtain the absorbance or reflectance spectrum of the sample over a suitable wavelength range (e.g., 250-800 nm).[7]

-

-

Data Analysis (Tauc Plot):

-

The optical absorption coefficient (α) is related to the incident photon energy (hν) by the Tauc relation: (αhν)^(1/n) = A(hν - E_g), where A is a constant, E_g is the band gap energy, and n is an index that depends on the nature of the electronic transition (n = 1/2 for a direct allowed transition, which is the case for SnI₄).[8]

-

For diffuse reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / 2R, can be used as it is proportional to the absorption coefficient.[9][10]

-

Plot (αhν)² or [F(R)hν]² on the y-axis against photon energy (hν) on the x-axis.

-

Extrapolate the linear portion of the plot to the x-axis. The intercept on the x-axis gives the value of the band gap energy (E_g).[11][12]

-

Resistivity Measurement using the Four-Probe Method

Objective: To measure the electrical resistivity of a SnI₄ sample (typically a thin film or a pressed pellet).

Materials:

-

Four-point probe setup

-

Source meter (to supply current)

-

Voltmeter (to measure voltage)

-

Sample holder

Procedure:

-

Sample Preparation: The SnI₄ sample (thin film or pressed pellet) is placed on the sample holder.

-

Probe Contact: The four equally spaced probes are brought into contact with the surface of the sample in a straight line.[13]

-

Measurement:

-

A constant current (I) is passed through the two outer probes.

-

The voltage (V) across the two inner probes is measured.[14]

-

-

Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a correction factor that depends on the sample geometry (thickness and lateral dimensions) relative to the probe spacing.[13][14]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Relationship Between Synthesis Parameters and Electronic Properties

The electronic properties of SnI₄ thin films are influenced by the synthesis conditions. The following diagram illustrates this relationship based on the iodization of SnS thin films.

Conclusion

This compound is a semiconductor with a direct band gap that makes it a material of interest for various applications. While theoretical calculations provide a consistent value for its band gap, experimental values can vary depending on the material's form and quality. This guide has provided a detailed overview of the electronic properties of SnI₄, along with standardized protocols for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling a deeper understanding and facilitating further advancements in its application. Further research into the experimental determination of charge carrier mobility and the influence of doping on its electronic properties would be beneficial for fully realizing the potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. legacy.materialsproject.org [legacy.materialsproject.org]

- 5. scribd.com [scribd.com]

- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 7. people.bath.ac.uk [people.bath.ac.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. drpradeepatuem.wordpress.com [drpradeepatuem.wordpress.com]

- 14. Four Point Probe Measurement Explained [suragus.com]

A Comprehensive Technical Guide to the Health and Safety Considerations for Handling Tin(IV) Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations necessary for the proper handling of Tin(IV) iodide (SnI₄). Given its hazardous properties, a thorough understanding and implementation of safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as stannic iodide, is an inorganic compound with the formula SnI₄.[1][2] It is a bright orange crystalline solid that is soluble in nonpolar solvents like benzene (B151609) but reacts with water.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | I₄Sn[6] |

| Molar Mass | 626.33 g/mol |

| Appearance | Red-orange crystalline solid[1][2] |

| Density | 4.46 - 4.56 g/cm³[1][2][5] |

| Melting Point | 143 - 144 °C[1][2][5] |

| Boiling Point | 340 - 364 °C[5] |

| Solubility | Soluble in alcohol, benzene, chloroform, carbon disulfide, ether.[5] Decomposes in water.[5] |

| Reactivity | Hydrolyzes in water.[1][2][3][4] It is sensitive to air, light, and moisture.[7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[6][7][9][10][11] It may also cause respiratory irritation, and an allergic skin or respiratory reaction.[9][10][11] Ingestion and skin contact are harmful.[9]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage[1][6][7][9][10][11]

-

H332: Harmful if inhaled[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[7][9][11]

-

H335: May cause respiratory irritation[6]

Toxicological Information

The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact.[12]

Acute Effects:

-

Inhalation: Inhalation of dust can cause respiratory irritation.[6] Symptoms may include coughing, shortness of breath, and inflammation of the respiratory tract.[11]

-

Ingestion: Swallowing this compound can be harmful and may cause a strong corrosive effect on the mouth and throat, with a danger of perforation of the esophagus and stomach.[11]

-

Skin Contact: Causes severe skin burns.[6][11] The skin may show a rash, pimples, boils, blisters, and black and blue spots.[6]

-

Eye Contact: Causes serious eye damage, with the potential for permanent injury.[6][11]

Chronic Effects:

-

Prolonged exposure to inorganic tin compounds can lead to a benign pneumoconiosis known as stannosis.[6]

-

The thyroid is a target organ, and prolonged exposure may lead to iodism in sensitive individuals.[6]

Occupational Exposure Limits

| Organization | Limit |

| OSHA (PEL) | 2 mg/m³ (as Sn)[13] |

| ACGIH (TLV) | 2 mg/m³ (as Sn)[13] |

| NIOSH | 2 mg/m³ (as Sn)[9] |

First-Aid Measures

Immediate medical attention is required for any exposure to this compound.[14]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][11] If not breathing, give artificial respiration.[7][11] Seek immediate medical advice.[6] |

| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[6][7] Seek immediate medical attention.[6][11] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][14] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6] |

| Ingestion | Rinse mouth with water.[7] Do NOT induce vomiting.[6][7][11] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[6][11] |

Handling and Storage

Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[6][10]

-

Wear appropriate personal protective equipment.[11]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed.[6]

-

Store under an inert atmosphere as it is sensitive to air and moisture.[8][10]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[6][11]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[6][11] |

| Hand Protection | Neoprene or nitrile rubber gloves should be worn.[6] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[6][8][10] |

| Respiratory Protection | If inhalation of dust is possible, a NIOSH-certified dust and mist respirator is recommended.[6] |

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel from the area.[6] Emergency responders should wear appropriate PPE.[6]

Cleanup Procedure:

-

Avoid dust formation.[11]

-

Sweep or shovel the spilled material into a suitable container for disposal.[6]

-

Clean the affected area thoroughly.

-

Prevent the material from entering sewers or public waters.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[6] This should be done through a licensed waste disposal company.[7] Do not dispose of waste into the sewer system.[6]

Experimental Protocols and Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tin(IV)_iodide [bionity.com]

- 3. scribd.com [scribd.com]

- 4. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 5. grokipedia.com [grokipedia.com]

- 6. gelest.com [gelest.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 12. Stannic iodide | I4Sn | CID 24631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rkrorwxhoilrmq5p.ldycdn.com [rkrorwxhoilrmq5p.ldycdn.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Critical Role of Tin(IV) Iodide in the Fabrication of High-Performance Tin-Based Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin-based perovskite solar cells (PSCs) are a promising lead-free alternative to their highly efficient lead-based counterparts. Formulations such as formamidinium tin iodide (FASnI₃) are particularly notable for their excellent optoelectronic properties. However, a major challenge hindering the performance and stability of tin-based PSCs is the facile oxidation of the tin(II) cation (Sn²⁺) to tin(IV) (Sn⁴⁺). This oxidation process, often resulting in the formation of Tin(IV) iodide (SnI₄), introduces defects, increases background carrier density (p-doping), and initiates detrimental degradation pathways within the perovskite film.[1][2] Consequently, the control and minimization of SnI₄ are paramount for fabricating high-efficiency and stable tin-based perovskite solar cells.

These application notes provide a comprehensive overview of the role of SnI₄ in tin-based perovskites, protocols to mitigate its formation, and a summary of the performance of solar cells where SnI₄ concentration has been controlled.

The Detrimental Role of this compound

The presence of SnI₄, even in small amounts, is generally detrimental to the performance of tin-based PSCs. The primary issues associated with SnI₄ are:

-

Increased Defect Density: The formation of Sn⁴⁺ creates a high density of defect states within the perovskite lattice, which act as non-radiative recombination centers for charge carriers, thereby reducing the open-circuit voltage (Voc) and short-circuit current density (Jsc).[3]

-

P-type Self-Doping: Sn⁴⁺ acts as a p-type dopant, increasing the background hole concentration.[1][4] While some level of doping is necessary, excessive p-doping leads to high leakage currents and low fill factors (FF).[4]

-